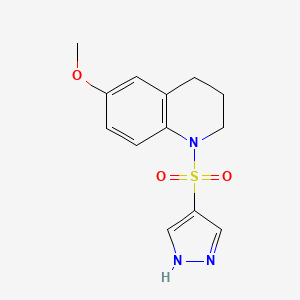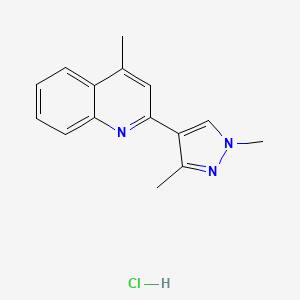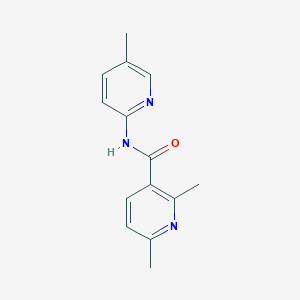
N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide, also known as BTPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been reported to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer agent.
実験室実験の利点と制限
The advantages of using N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide in lab experiments include its potent anti-cancer activity, low toxicity in normal cells, and its potential use as a fluorescent probe for the detection of metal ions in biological systems. The limitations of using N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide in lab experiments include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other anti-cancer agents.
将来の方向性
There are several future directions for the study of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide. One area of research is the development of new derivatives of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide with improved solubility and potency. Another area of research is the investigation of the mechanism of action of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide in more detail. Additionally, the potential use of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Finally, the in vivo efficacy of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide as an anti-cancer agent could be evaluated in animal models to determine its potential for clinical development.
合成法
The synthesis of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide involves a multi-step process that includes the reaction of 2-bromoaniline and 4-bromo-2-thiophenecarboxaldehyde to form an intermediate, which is then reacted with malononitrile to produce the final product. The synthesis of N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been reported in several research articles, and the yields obtained vary depending on the reaction conditions used.
科学的研究の応用
N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2OS/c15-10-6-11(20-8-10)5-9(7-17)14(19)18-13-4-2-1-3-12(13)16/h1-6,8H,(H,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIGCYQJOAHCGK-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CS2)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=CS2)Br)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)
![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)


![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)


![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)